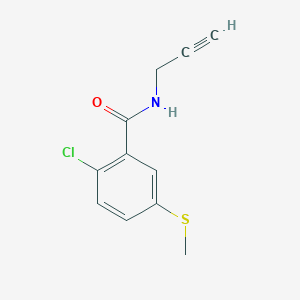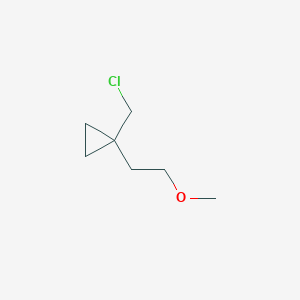
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 2-methoxyethyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under photolytic or thermal conditions.
Introduction of the Chloromethyl Group: This step can be accomplished by reacting the cyclopropane with chloromethylating agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the 2-Methoxyethyl Group: This can be done through nucleophilic substitution reactions, where the cyclopropane derivative reacts with 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium methoxide), solvents (e.g., methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products
Substitution: Substituted cyclopropane derivatives.
Oxidation: Cyclopropane carboxylic acids or alcohols.
Reduction: Cyclopropane hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane depends on its specific application. In chemical reactions, the strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methoxyethyl group, leading to different reactivity and applications.
1-(2-Methoxyethyl)cyclopropane:
Cyclopropane: The parent compound, with no substituents, used as a reference for understanding the effects of substitution.
Uniqueness
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane is unique due to the presence of both chloromethyl and 2-methoxyethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-1-(2-methoxyethyl)cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDUHVPOJNLROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2377085.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acrylate](/img/structure/B2377086.png)
![(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2377087.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377088.png)
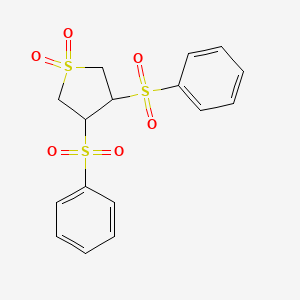
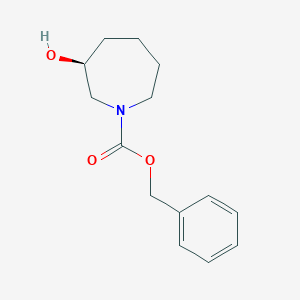
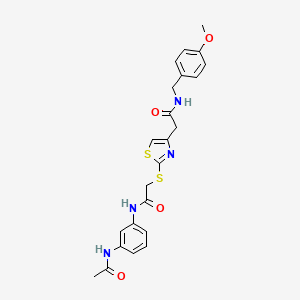
![2,5-Dioxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopentyl]-1,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B2377093.png)
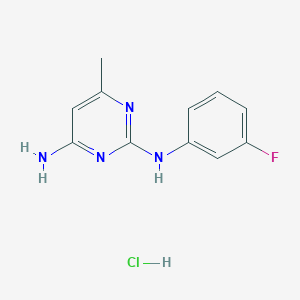
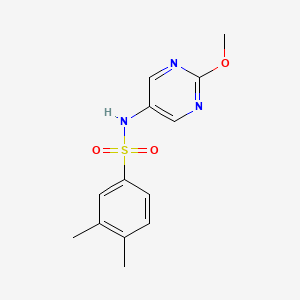
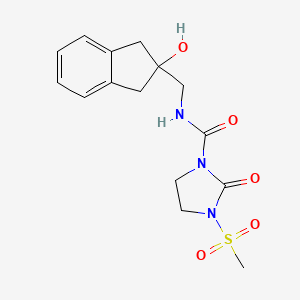
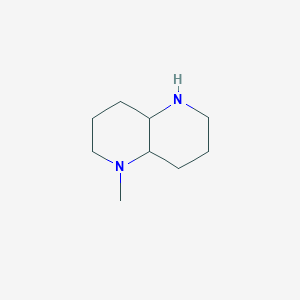
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2377106.png)
